4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, with the IUPAC name (2R,6S)-4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, is a chemical compound categorized under morpholine derivatives. It possesses significant potential in medicinal chemistry due to its structural features that may influence biological activity. The compound has a molecular formula of C12H15FN2O3 and a molecular weight of 254.26 g/mol. Its CAS number is 1955474-28-8, indicating its unique identification in chemical databases .
The synthesis of 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine can be achieved through various methods that involve the reaction of morpholine derivatives with substituted nitrophenyl compounds. A typical synthetic route could involve:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine can undergo various chemical reactions typical for nitro-substituted aromatic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is not explicitly documented but can be inferred based on its structural features. Compounds containing morpholine rings often interact with biological targets such as enzymes or receptors due to their ability to mimic natural substrates or ligands.
Further studies are needed to elucidate its precise mechanism and potential therapeutic applications .
The physical and chemical properties of 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine are crucial for understanding its behavior in various environments:
These properties influence how the compound is handled in laboratory settings and its stability during storage .
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine has potential applications in various scientific fields:
Its unique structure allows researchers to explore diverse applications across medicinal and synthetic chemistry domains .
Morpholine rings represent a privileged scaffold in medicinal chemistry due to their balanced physicochemical properties and bioisosteric relationship with pyranose rings in biological targets. The incorporation of 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine into antibacterial agents follows specific molecular design principles:
Conformational Restriction: The 2,6-dimethyl substitution on the morpholine ring reduces ring flexibility, locking the chair conformation and enhancing target binding precision. This rigidity minimizes entropic penalties upon interaction with bacterial enzymes like enoyl-acyl carrier protein reductase (FabI), a validated antibacterial target [2] [10].
Electron-Deficient Aromatic Systems: The meta-nitro and meta-fluoro substituents on the phenyl ring create a strongly electron-deficient system that facilitates π-stacking interactions with aromatic residues in bacterial active sites. Simultaneously, these groups promote membrane penetration via modulated lipophilicity (logP ~2.8) [3].
Bioisosteric Optimization: Comparative studies reveal that 2,6-dimethylmorpholine derivatives exhibit 4-8-fold enhanced antibacterial potency against Gram-positive pathogens compared to unsubstituted morpholine analogs. This enhancement stems from the methyl groups' ability to shield the nitrogen lone pair, reducing basicity (pKa ~6.9) and improving metabolic stability [3] [6].
Table 1: Impact of Morpholine Ring Substitution on Antibacterial Activity
Morpholine Derivative | MIC₉₀ vs S. aureus (µg/mL) | LogP | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
4-(3-Fluoro-5-nitrophenyl)morpholine | 32.0 | 2.15 | 18.3 |
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine | 4.0 | 2.82 | 89.7 |
4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine | 16.0 | 3.05 | 45.2 |
The installation of the 3-fluoro-5-nitrophenyl moiety onto the morpholine nitrogen demands precision catalysis to overcome electronic deactivation and regioselectivity challenges:
Exclusion of moisture to prevent catalyst decomposition [3] [6]
Copper-Mediated Ullmann Coupling: For cost-sensitive synthesis, CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine systems facilitate the coupling at higher temperatures (120-130°C) with moderate yields (65-72%). This method is particularly effective for gram-scale synthesis despite longer reaction times (24-36 h) [6].
Post-Functionalization Approaches: Selective reduction of the nitro group is achieved via catalytic hydrogenation (Pd/C, H₂, 30 psi) in ethanol at 25°C, yielding the corresponding aniline derivative without affecting the fluorine substituent. Alternatively, chemoselective transfer hydrogenation (NH₄HCO₂, Pd/C) prevents dehalogenation side reactions (<2%) [3].
Table 2: Comparative Analysis of Catalytic Coupling Methods for Morpholine Functionalization
Method | Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) | Regioselectivity |
---|---|---|---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 80 | 92 | 12 | >99:1 |
Ullmann Coupling | CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine | 120 | 68 | 36 | 95:5 |
Nucleophilic Aromatic Substitution | Uncatalyzed | 160 | 41 | 48 | 80:20 |
The 2,6-dimethylmorpholine subunit exists in three stereoisomeric forms [(2R,6R), (2S,6S), and cis/trans racemates], each exhibiting distinct biological profiles:
Stereoselective Hydrogenation: Catalytic asymmetric hydrogenation of 2,6-dimethylmorpholine-2,5-dienes using Rh(I)-(R,R)-Et-DuPhos complexes achieves 94% ee for the (2R,6R)-isomer at 50 bar H₂ pressure. The cis-isomer (2S,6S/2R,6R) demonstrates superior antibacterial potency due to its equatorial-equatorial methyl orientation, which enhances membrane penetration and target binding affinity [4].
Resolution Techniques: Diastereomeric salt formation with L-(+)-tartaric acid separates racemic trans-2,6-dimethylmorpholine with 99% de after three crystallizations. Biological evaluation confirms the cis-isomer (found in 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine) exhibits 3.5-fold lower MIC values against drug-resistant Enterococcus faecium compared to the trans-configured analog [4] [6].
Table 3: Bioactivity Correlation with Stereochemistry of 2,6-Dimethylmorpholine Derivatives
Stereochemistry | Configuration | MIC vs MRSA (µg/mL) | Plasma Protein Binding (%) | Cytoplasmic Accumulation (nmol/10⁹ cells) |
---|---|---|---|---|
cis- | (2S,6S) | 1.5 | 78.2 | 42.5 |
cis- | (2R,6R) | 1.7 | 79.1 | 40.8 |
trans- | (2R,6S) | 5.3 | 88.9 | 12.4 |
trans- | (2S,6R) | 5.6 | 87.7 | 11.9 |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2